1-(Cyclohexylcarbonyl)piperazine
Description
Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in modern drug discovery. nih.govresearchgate.net Its unique structural and physicochemical properties, including the ability to engage in various non-covalent interactions and its typical water solubility, make it a versatile building block for creating compounds with a wide array of biological activities. wikipedia.orgchemicalbook.com Piperazine derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netnih.gov
The adaptability of the piperazine moiety allows for extensive chemical modification at its nitrogen atoms, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov This has led to the development of numerous clinically successful drugs across various therapeutic areas. The prevalence of the piperazine core in medicinal chemistry underscores its continued importance in the quest for novel and effective therapeutic agents. nih.gov
Historical Context of N-Acylated Piperazines in Chemical Synthesis and Biological Evaluation
The acylation of the piperazine nitrogen atoms, particularly to form N-acyl derivatives, represents a historically significant and widely employed strategy in chemical synthesis. This modification allows for the introduction of a diverse range of functional groups, profoundly influencing the biological activity of the resulting compounds. The synthesis of N-acylated piperazines is often straightforward, typically involving the reaction of piperazine or its monosubstituted derivatives with acylating agents such as acyl chlorides or carboxylic acids.
Historically, the exploration of N-acylated piperazines has led to the discovery of compounds with significant biological activities. For instance, the introduction of an acyl group can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug design. The biological evaluation of these derivatives has revealed their potential to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.
Rationale for Focused Investigation on 1-(Cyclohexylcarbonyl)piperazine Derivatives
The specific focus on this compound and its derivatives is driven by the unique combination of a lipophilic cyclohexylcarbonyl moiety and the versatile piperazine scaffold. The cyclohexyl group introduces a distinct three-dimensional character that can influence receptor binding and selectivity. This focused investigation aims to understand how this particular structural motif contributes to the biological activity profile of the resulting compounds.
Research into derivatives of 1-cyclohexylpiperazine (B93859) has revealed their potent and selective activity at sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. researchgate.netresearchgate.net Furthermore, some derivatives have shown promising antiproliferative and P-glycoprotein (P-gp) inhibitory activity, suggesting their potential as anticancer agents that could overcome multidrug resistance. sigmaaldrich.com A detailed examination of this class of compounds is therefore warranted to explore their therapeutic potential further.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27561-62-2 | wustl.edu |
| Molecular Formula | C₁₁H₂₀N₂O | wustl.edu |
| Molecular Weight | 196.29 g/mol | wustl.edu |
| Melting Point | 84-89 °C | wustl.edu |
| Appearance | Solid | wustl.edu |
Biological Activity of 1-(Cyclohexylpiperazine) Derivatives
While detailed biological data for this compound itself is not extensively reported in the public domain, numerous studies have investigated the biological activities of its derivatives. These studies provide valuable insights into the potential of this chemical scaffold.
Sigma Receptor Binding Affinity
Derivatives of 1-cyclohexylpiperazine have been shown to exhibit high affinity for sigma receptors, particularly the σ₂ subtype. researchgate.net
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Cell Line |
| cis-11 | 7.92 | 7.6 | Not Specified |
| PB28 | 0.38 | 0.68 | Rat Liver |
Data sourced from multiple studies. researchgate.net
Antiproliferative and P-Glycoprotein Inhibitory Activity
Several 1-cyclohexylpiperazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines and the ability to inhibit P-glycoprotein, a key protein involved in multidrug resistance. sigmaaldrich.com
| Compound | Cell Line | Activity |
| cis-11 | MDCK-MDR1 | 70% and 90% cell death at 30 µM and 50 µM, respectively (co-administered with doxorubicin) |
| cis-11 | MDCK-MDR1 | 50% cell death when administered alone at 50 µM |
| F281 | Panc02, AsPC-1, Panc-1 | EC₅₀ values = 37 µM, 98 µM, >100 µM, respectively |
| PB221 | Panc02 | Potent anti-proliferative activity |
Data sourced from multiple studies. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZROXCAFYZNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392479 | |
| Record name | 1-(Cyclohexylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27561-62-2 | |
| Record name | 1-(Cyclohexylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclohexylcarbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 Cyclohexylcarbonyl Piperazine
Strategies for the N-Acylation of Piperazine (B1678402) with Cyclohexanecarboxylic Acid Derivatives
The formation of the amide bond between piperazine and a cyclohexanecarboxylic acid derivative is the cornerstone of synthesizing 1-(Cyclohexylcarbonyl)piperazine. This can be achieved through both classical and modern chemical methods.
Classical Amidation Reactions
Traditional approaches to amide bond formation often involve the reaction of a carboxylic acid with an amine. In the context of this compound, this typically involves the reaction of piperazine with cyclohexanecarbonyl chloride. One method describes the portionwise addition of piperazine to acetic acid, followed by warming to achieve a complete solution. Subsequently, cyclohexanecarbonyl chloride is added to the reaction mixture, which is then stirred overnight at room temperature. google.com
Another classical approach involves the reaction of an acyl chloride with piperazine. For instance, 3-acetyl-18β-glycyrrhetinic acid can be converted to its acyl chloride by treatment with oxalyl chloride. This activated intermediate then readily reacts with piperazine to form the corresponding piperazinyl amide. nih.gov These methods, while effective, can sometimes be complicated by the formation of the N,N'-diacylated byproduct due to the presence of two reactive nitrogen atoms in the piperazine ring. nih.gov
Modern Coupling Reagents and Techniques
To circumvent the challenges associated with classical amidation, such as the formation of byproducts and the need for harsh reaction conditions, modern coupling reagents are frequently employed. These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions.
A common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov For example, various benzoic or cinnamic acids have been successfully coupled with substituted piperazines using EDC·HCl and HOBt in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov Another potent coupling agent is 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), which has been utilized for the synthesis of complex piperazine-containing compounds. google.com
The use of a protecting group on one of the piperazine nitrogens, such as the tert-butoxycarbonyl (Boc) group, is a highly effective strategy to ensure mono-acylation. 1-Boc-piperazine can be acylated with a carboxylic acid derivative, and the Boc group is subsequently removed under acidic conditions to yield the desired mono-acylated piperazine. nih.gov This approach offers excellent control over the reaction and generally provides high yields of the target compound.
Functionalization of the Piperazine Ring System in this compound
Once this compound is synthesized, the remaining secondary amine at the N4 position provides a reactive handle for further chemical modifications. This allows for the introduction of a wide range of substituents, leading to a diverse library of compounds with potentially unique biological activities.
N-Substitution Reactions at Position 4 of the Piperazine Ring
The secondary amine of this compound can undergo various substitution reactions to introduce alkyl or aryl groups.
N-alkylation of the piperazine ring is a common transformation. However, direct mono-alkylation of piperazine can be challenging due to the potential for di-alkylation. google.com A more controlled approach involves the use of a protected piperazine derivative. For instance, 1-Boc-piperazine can be alkylated at the unprotected nitrogen using an alkyl halide in the presence of a base like potassium carbonate in acetonitrile. researchgate.net The Boc group can then be removed to yield the mono-alkylated piperazine.
Another method for achieving mono-alkylation involves the in-situ formation of piperazine monohydrochloride from piperazine and piperazine dihydrochloride (B599025) in methanol. researchgate.net This approach has been reported to yield good results for N-monosubstitution.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of N-aryl piperazines. researchgate.net This reaction has become a key tool in medicinal chemistry for the synthesis of a wide array of biologically active compounds containing the N-aryl piperazine motif. researchgate.net
The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible substrates. nih.gov The development of new and more efficient catalyst-ligand systems has made the Buchwald-Hartwig amination an increasingly versatile and reliable method. researchgate.net This reaction can be used to introduce a diverse range of aryl and heteroaryl groups onto the N4 position of this compound, providing access to a vast chemical space for drug discovery. One-pot procedures that combine a Suzuki coupling with a subsequent Buchwald-Hartwig amination have also been developed, offering an efficient route to C,N-diarylated heterocycles. nih.govresearchgate.net
Acylation and Sulfonylation at N4
The secondary amine at the N4 position of the this compound ring is a key site for introducing structural diversity. This is commonly achieved through acylation and sulfonylation reactions, which attach a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.
Acylation: The N4-acylation of this compound is a straightforward and widely used transformation. This reaction typically involves the treatment of the parent piperazine with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include triethylamine (B128534) or diisopropylethylamine, and the reactions are often carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). For instance, the reaction of this compound with 4-nitrobenzoyl chloride would yield 1-(cyclohexylcarbonyl)-4-(4-nitrobenzoyl)piperazine. Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with 1-hydroxybenzotriazole (HOBt) can also be employed to facilitate the formation of the amide bond from a carboxylic acid and the piperazine. nih.govacgpubs.org
Sulfonylation: Similar to acylation, sulfonylation introduces a sulfonyl group at the N4 position. This is typically achieved by reacting this compound with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base. These reactions are crucial for creating derivatives with different electronic and steric properties. The resulting sulfonamides are often stable and can participate in various biological interactions. The synthesis of N-monosubstituted piperazines on a solid support has been shown to be compatible with a diverse pool of commercially available sulfonyl chlorides, highlighting the versatility of this reaction. researchgate.net
Table 1: Examples of N4-Acylation and Sulfonylation Reactions of Piperazine Derivatives
| Starting Piperazine | Reagent | Reaction Type | Product | Reference |
| 1-Benzylpiperazine | 4-Chlorobenzoic acid, EDC·HCl, HOBt | Acylation | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | nih.gov |
| Piperazine Carbamate Resin | Various Sulfonyl Chlorides | Sulfonylation | Resin-bound N-Sulfonylpiperazine | researchgate.net |
| 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione | 4-Methoxybenzoyl chloride, Et3N, DMAP | Acylation | 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione |
C-H Functionalization Strategies on the Piperazine Core
Direct functionalization of the C-H bonds of the piperazine ring represents a powerful and atom-economical approach to introduce substituents without the need for pre-functionalized starting materials. This area has seen significant advancements through methods like direct lithiation and photoredox catalysis.
Direct lithiation involves the deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of the lithiation is often directed by a directing group on the piperazine ring. For N-acylpiperazines, the amide carbonyl group can direct the lithiation to the adjacent C-H bonds (α-to the nitrogen). nih.gov The use of a directing metalating group (DMG) is a common strategy to achieve regioselective lithiation of aromatic and heterocyclic compounds. nih.gov The N-Boc (tert-butyloxycarbonyl) group is a particularly effective directing group for the α-lithiation of piperazines. nih.gov The lithiated intermediate's stability is crucial and is often maintained at low temperatures. This method has been successfully applied to the synthesis of 2-substituted piperazines. mdpi.com
Photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of amines, including piperazines. mdpi.com This methodology utilizes visible light and a photocatalyst to generate radical intermediates that can undergo a variety of bond-forming reactions. For piperazine derivatives, this approach allows for the site-selective alkylation or arylation of the C-H bonds adjacent to the nitrogen atoms. mdpi.comresearchgate.net
In a typical photoredox cycle for C-H functionalization, the excited state of a photocatalyst oxidizes the piperazine nitrogen to form a radical cation. Subsequent deprotonation at an adjacent C-H bond generates an α-amino radical. This radical can then react with a suitable coupling partner, such as an electron-deficient olefin or an aryl halide, to form the C-functionalized product. mdpi.comsemanticscholar.org This method has been used for the diastereoselective arylation of highly substituted piperidines, a related heterocyclic system, suggesting its potential for complex piperazine derivatives. researchgate.netchemimpex.com
Table 2: C-H Functionalization Strategies for Piperazine and Related Heterocycles
| Strategy | Reagents/Conditions | Functionalization Type | Key Features | Reference |
| Direct Lithiation | s-BuLi, (-)-sparteine, low temperature | Asymmetric α-substitution | Enantioselective functionalization of N-Boc piperazines. | mdpi.com |
| Photoredox Catalysis | Ir(ppy)3, visible light, cyanoarene | α-Arylation | Highly diastereoselective functionalization of piperidines. | researchgate.netchemimpex.com |
| Photoredox Catalysis | Organic photocatalyst, visible light | α-Alkylation | Site-selective C-H functionalization of piperazine substrates. | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, this involves the use of safer solvents, catalysts, and energy sources.
A key transformation in the synthesis of the title compound is the formation of the amide bond between cyclohexanecarboxylic acid and piperazine. Traditional methods often involve stoichiometric amounts of coupling reagents, leading to significant waste. Green alternatives focus on direct amidation reactions. Microwave-assisted organic synthesis has been shown to accelerate amide bond formation, often under solvent-free conditions or in green solvents like water. mdpi.comnih.govrsc.org For example, the direct synthesis of amides from carboxylic acids and amines can be catalyzed by minute quantities of ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation, offering a rapid and efficient method. mdpi.comnih.gov Another green approach involves the use of solid catalysts, such as boric acid or silica, which can be easily separated and potentially recycled. semanticscholar.orgwhiterose.ac.uk Furthermore, simplified one-pot procedures for the synthesis of monosubstituted piperazines have been developed, which avoid the use of protecting groups and utilize heterogeneous catalysts, adhering to the principles of green and sustainable chemistry. nih.gov The use of flow reactors, sometimes coupled with microwave units, also represents a greener and more efficient manufacturing approach. nih.govresearchgate.net
Table 3: Green Chemistry Approaches for Amide Synthesis
| Method | Catalyst/Conditions | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Ceric Ammonium Nitrate (catalytic), solvent-free | Rapid, high yields, reduced waste. | mdpi.comnih.gov |
| Solvent-Free Synthesis | Boric Acid (catalytic), direct heating | Simple, avoids hazardous solvents. | semanticscholar.org |
| One-Pot Synthesis | Heterogeneous catalyst (e.g., supported metal ions) | No protecting groups, high atom economy. | nih.gov |
| Microwave-Assisted Synthesis | InCl3 (catalytic), water | Use of a green solvent. | rsc.org |
Solid-Phase Synthesis Techniques for Derivatives of this compound
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.
For the synthesis of derivatives of this compound, the piperazine core can be attached to a suitable resin. Various resins are available, such as Wang resin, Rink amide resin, and trityl resins. chemimpex.comacs.orgnih.gov The choice of resin and linker is critical as it determines the conditions required for the final cleavage of the product from the solid support.
A common strategy involves attaching piperazine to the resin via one of the nitrogen atoms, leaving the other free for subsequent reactions. For example, piperazine can be reacted with a p-nitrophenyl carbonate resin to form a resin-bound piperazine carbamate. acs.org The free secondary amine can then be acylated with cyclohexanecarbonyl chloride. Following this, the second nitrogen can be deprotected (if necessary) and reacted with a diverse set of building blocks, such as carboxylic acids or sulfonyl chlorides, to generate a library of N4-substituted derivatives. researchgate.netacs.org Alternatively, a pre-formed 1-acylpiperazine can be attached to a resin for further functionalization. The use of SynPhase Lanterns, which are a type of solid support, has also been reported for the parallel synthesis of arylpiperazine derivatives. nih.gov
Table 4: Solid-Phase Synthesis of Piperazine Derivatives
| Resin Type | Linker Strategy | Typical Reactions | Cleavage Conditions | Reference |
| Wang Resin | Carbamate linkage | Acylation, Sulfonylation | Trifluoroacetic acid (TFA) | acs.org |
| BAL-MBHA-PS Resin | Reductive amination | Acylation, Cyclization | TFA/CHCl3/SOCl2 | nih.gov |
| Kaiser Oxime Resin | Oxime ester linkage | Intramolecular displacement | Mild conditions | nih.gov |
| Piperazine Trityl Resin | Trityl linkage | Peptide synthesis, acylation | Acidic conditions | chemimpex.com |
Advanced Spectroscopic and Crystallographic Characterization of 1 Cyclohexylcarbonyl Piperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides a comprehensive insight into the molecular framework of 1-(cyclohexylcarbonyl)piperazine by mapping the chemical environments of its hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the cyclohexyl ring and the piperazine (B1678402) moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms.
The twelve protons of the cyclohexane (B81311) ring typically appear as a series of overlapping multiplets in the upfield region, generally between 1.10 and 1.80 ppm. docbrown.info The single proton on the carbon attached to the carbonyl group (the α-proton) is shifted further downfield, appearing as a multiplet around 2.40-2.60 ppm due to the deshielding effect of the carbonyl.
The eight protons of the piperazine ring are non-equivalent due to the presence of the amide substituent. The four protons adjacent to the amide nitrogen (C2 and C6) are shifted downfield compared to the four protons adjacent to the secondary amine nitrogen (C3 and C5). Furthermore, due to the restricted rotation around the amide C-N bond, the signals for the piperazine protons are often broad or split at room temperature. The protons on carbons C2 and C6 typically appear as broad signals around 3.4-3.7 ppm, while the protons on C3 and C5 appear at approximately 2.8-3.0 ppm. rsc.org The N-H proton of the piperazine ring gives rise to a broad singlet, the chemical shift of which is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl (10H) | 1.10 - 1.80 | m |
| Cyclohexyl (α-CH) | 2.40 - 2.60 | m |
| Piperazine (C3-H, C5-H) | 2.80 - 3.00 | t |
| Piperazine (C2-H, C6-H) | 3.40 - 3.70 | t |
| Piperazine (N-H) | Variable | br s |
Note: δ (delta) = chemical shift in parts per million; m = multiplet, t = triplet, br s = broad singlet.
The ¹³C NMR spectrum provides essential information for structural confirmation by showing a distinct signal for each chemically non-equivalent carbon atom.
The carbonyl carbon of the amide group is the most downfield signal, typically appearing in the range of 174-176 ppm. The carbons of the cyclohexane ring appear in the aliphatic region, with the α-carbon attached to the carbonyl group resonating around 45 ppm and the other five carbons appearing between 25 and 30 ppm. For the piperazine ring, the carbons adjacent to the amide nitrogen (C2 and C6) are deshielded and appear around 45-48 ppm. nih.gov The carbons adjacent to the secondary amine (C3 and C5) are found slightly further upfield, typically around 44-46 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 174.0 - 176.0 |
| Cyclohexyl (α-C) | ~45.0 |
| Cyclohexyl (other 5C) | 25.0 - 30.0 |
| Piperazine (C2, C6) | 45.0 - 48.0 |
| Piperazine (C3, C5) | 44.0 - 46.0 |
Note: Chemical shifts are relative to a standard reference.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR signals, especially given the signal overlap in the 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). wikipedia.org For this compound, COSY would show correlations between the α-proton of the cyclohexyl ring and its neighbors, as well as correlations between adjacent protons within the piperazine ring (e.g., between H2/H6 and H3/H5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It is a powerful tool for definitively assigning each carbon signal based on the already-assigned proton signals. For instance, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming their assignment as the α-CH group of the cyclohexyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. arxiv.org HMBC is particularly valuable for connecting different parts of the molecule. Key correlations would be observed between the piperazine protons on C2/C6 and the carbonyl carbon, and between the α-proton of the cyclohexyl ring and the carbonyl carbon, confirming the amide linkage.
Table 3: Expected Key 2D NMR Correlations
| Experiment | Correlated Nuclei | Information Gained |
| COSY | Cyclohexyl α-H ↔ Cyclohexyl β-H's | Connectivity within the cyclohexyl ring |
| COSY | Piperazine H2/H6 ↔ Piperazine H3/H5 | Connectivity within the piperazine ring |
| HSQC | Cyclohexyl H's ↔ Cyclohexyl C's | Direct H-C attachments in the cyclohexyl ring |
| HSQC | Piperazine H's ↔ Piperazine C's | Direct H-C attachments in the piperazine ring |
| HMBC | Piperazine H2/H6 ↔ Carbonyl C | Confirms connectivity of piperazine to carbonyl |
| HMBC | Cyclohexyl α-H ↔ Carbonyl C | Confirms connectivity of cyclohexyl to carbonyl |
The structure of this compound is not static; it undergoes dynamic conformational changes in solution that can be studied using advanced NMR techniques.
Variable Temperature (VT) NMR: The key dynamic process is the restricted rotation around the C-N amide bond, which has significant double-bond character. At low temperatures, this rotation is slow on the NMR timescale, resulting in two distinct sets of signals for the piperazine protons (those syn and anti to the carbonyl oxygen). As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. nih.gov Similar studies on N-acyl piperazines have determined the energy barrier for this rotation to be approximately 49 kJ/mol. researchgate.net A second, lower energy process is the chair-to-chair inversion of the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is instrumental in determining the preferred conformation. For example, a NOESY spectrum could show cross-peaks between the α-proton of the cyclohexyl ring and specific protons on the piperazine ring, providing direct evidence for the spatial arrangement of the two ring systems relative to each other.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and deduce structural information from the fragmentation patterns of the molecule upon ionization. For this compound (C₁₁H₂₀N₂O), the nominal molecular weight is 196 g/mol . sigmaaldrich.com In typical soft-ionization techniques like electrospray ionization (ESI), the compound is observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 197.
The fragmentation pattern in tandem MS (MS/MS) provides structural confirmation. Cleavage of the amide bond is a common fragmentation pathway. Characteristic fragments would arise from the cleavage of bonds within the piperazine ring and the loss of the cyclohexyl group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula |
| 197 | [M+H]⁺ | [C₁₁H₂₁N₂O]⁺ |
| 111 | [Cyclohexylcarbonyl]⁺ | [C₇H₁₁O]⁺ |
| 87 | [Piperazine-H]⁺ | [C₄H₉N₂]⁺ |
| 83 | [Cyclohexyl]⁺ | [C₆H₁₁]⁺ |
| 70 | [C₄H₈N]⁺ | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ |
Note: m/z = mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental formula of the ion.
For this compound, the theoretical exact mass of the protonated molecule, [C₁₁H₂₁N₂O]⁺, is 197.16484. An experimental HRMS measurement matching this value would definitively confirm the elemental composition as C₁₁H₂₀N₂O, distinguishing it from any other potential compounds with the same nominal mass but a different atomic makeup. rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound and its derivatives, MS/MS provides crucial insights into their molecular framework by elucidating their fragmentation pathways upon collision-induced dissociation (CID).
The fragmentation of piperazine derivatives is influenced by the nature of the substituents on the piperazine ring. For instance, in the analysis of various designer piperazine drugs, characteristic fragmentation patterns have been observed. researchgate.net The fragmentation of protonated carbazolequinones, another class of complex organic molecules, has been studied using ESI/MS-MS, where the fragmentation routes are dependent on the substituents on the aromatic ring. researchgate.net The initial protonation site, which can be predicted using computational methods, often directs the subsequent fragmentation cascade. researchgate.net
For this compound, the expected fragmentation would involve cleavages at the amide bond, within the cyclohexyl ring, and within the piperazine ring itself. A common fragmentation pathway for amides is the cleavage of the C-N bond. The piperazine ring can undergo a characteristic retro-Diels-Alder (RDA) type cleavage, although this is more common in tetrahydroprotoberberine alkaloids and may not be the primary pathway for all piperazine-containing compounds. researchgate.net The presence of the carbonyl group and the secondary amine in the piperazine ring will significantly influence the charge distribution and the stability of the resulting fragment ions.
A plausible fragmentation pathway for protonated this compound (m/z 197.16) could initiate with the loss of the cyclohexyl group as a radical or a neutral molecule. Another likely fragmentation is the cleavage of the piperazine ring, leading to characteristic fragment ions. For example, the neutral loss of N-methylpiperazine (100 Da) has been reported as a characteristic fragmentation for some piperazine derivatives. researchgate.net
Table 1: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| 197.16 [M+H]⁺ | 113.09 | C₆H₁₀ (Cyclohexene) |
| 197.16 [M+H]⁺ | 85.09 | C₇H₁₂O (Cyclohexylmethanone) |
| 197.16 [M+H]⁺ | 56.05 | C₉H₁₅NO (Cyclohexylcarbonyl) |
This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar structures and requires experimental verification for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. pressbooks.publumenlearning.com The IR spectrum of this compound would display distinct absorption bands corresponding to its constituent functional groups.
The most prominent features in the IR spectrum would be the C=O stretching vibration of the amide group and the N-H stretching of the secondary amine in the piperazine ring. pressbooks.publibretexts.org The alkane C-H bonds of the cyclohexyl and piperazine rings will also show strong absorptions. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | C=O Stretch | 1670 - 1780 | Strong, Sharp |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
| Alkane | C-H Bend | 1350 - 1470 | Variable |
| Amine | C-N Stretch | 1000 - 1250 | Medium |
Data compiled from typical IR absorption ranges for organic functional groups. pressbooks.publumenlearning.comlibretexts.org
The exact position of the C=O stretch can provide information about the molecular environment, such as hydrogen bonding. The N-H stretch of the piperazine amine will be a sharp peak, distinguishing it from the typically broad O-H stretch of alcohols. libretexts.org The C-H stretching region will show multiple peaks due to the symmetric and asymmetric vibrations of the CH₂ and CH₃ groups in the cyclohexyl and piperazine moieties.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the rings.
The piperazine ring typically adopts a thermodynamically stable chair conformation. nih.govnih.gov However, boat conformations have also been observed, particularly in metal complexes or sterically hindered molecules. nih.gov In the crystal structure of this compound, the piperazine ring is expected to be in a chair conformation to minimize steric strain. nih.govnih.gov
Torsion angles, which describe the dihedral angles between four consecutively bonded atoms, are crucial for defining the conformation of the ring. For a perfect chair conformation, the torsion angles would alternate in sign and have magnitudes around 55-60°. Deviations from these ideal values would indicate distortions in the ring. The orientation of the cyclohexylcarbonyl substituent on the piperazine ring (axial vs. equatorial) would also be determined. In most cases, a bulky substituent like cyclohexylcarbonyl would preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary intermolecular interactions would be hydrogen bonds involving the N-H group of the piperazine ring and the carbonyl oxygen of the amide group of a neighboring molecule. These N-H···O=C hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or networks of molecules. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic distribution and reactivity of 1-(Cyclohexylcarbonyl)piperazine. These calculations are foundational to understanding its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and energy of molecules. nih.govnih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles of its most stable conformation. nih.govresearchgate.net
The total energy calculated through DFT provides a measure of the molecule's stability. nih.gov By comparing the energies of different conformers, such as those arising from the chair and boat forms of the cyclohexane (B81311) ring or the puckering of the piperazine (B1678402) ring, the most energetically favorable conformation can be identified. These energy calculations are crucial for understanding the molecule's behavior in various chemical environments.
Table 1: Key Parameters Obtained from DFT Calculations for this compound
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The 3D arrangement of atoms with the lowest electronic energy. | Determines the molecule's shape, steric hindrance, and how it can interact with other molecules. |
| Total Energy | The sum of the electronic and nuclear repulsion energies of the molecule. | Indicates the thermodynamic stability of the molecule. Lower energy corresponds to higher stability. |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and nature of the chemical bonds within the molecule. |
| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's geometry and contributes to its overall shape and potential for steric strain. |
| Dihedral Angles | The angle between two planes, each defined by three atoms. | Describes the conformation of the molecule, particularly the orientation of the cyclohexyl and piperazine rings relative to each other. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.orgnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govreddit.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the piperazine nitrogen atoms due to the presence of lone pairs of electrons, while the LUMO may be associated with the carbonyl group's π* antibonding orbital. The analysis of the HOMO-LUMO gap can predict its reactivity in various chemical reactions. wuxibiology.com
Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound
| Orbital | Description | Predicted Location on this compound | Implication for Reactivity |
| HOMO | The highest energy molecular orbital that contains electrons. | Likely localized on the lone pair of the secondary amine nitrogen in the piperazine ring. | This site is prone to electrophilic attack and protonation. It is the primary site for electron donation. |
| LUMO | The lowest energy molecular orbital that is empty of electrons. | Likely centered on the antibonding π* orbital of the carbonyl group. | This site is susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap indicates higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. | The magnitude of the gap influences the molecule's electronic transitions and its potential to participate in charge-transfer interactions. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netresearchgate.netlibretexts.org An MEP map is plotted on the electron density surface, using a color scale to represent different electrostatic potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are potential sites for electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. walisongo.ac.id
For this compound, the MEP map would likely show a region of high electron density (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom on the secondary amine of the piperazine ring would be expected to have a positive electrostatic potential (blue), indicating its acidic nature. The cyclohexyl group, being nonpolar, would be represented by a neutral potential (green). This visual representation of charge distribution is invaluable for predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netsouthampton.ac.ukq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). nih.gov
In the case of this compound, a significant delocalization interaction is expected between the lone pair of the nitrogen atom adjacent to the carbonyl group and the antibonding π* orbital of the C=O bond. researchgate.net This n → π* interaction, often referred to as resonance or hyperconjugation, leads to a partial double bond character in the amide C-N bond, influencing the molecule's geometry and rotational barrier. The stabilization energy (E(2)) associated with this interaction, calculated through NBO analysis, provides a quantitative measure of this delocalization.
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.govmdpi.com This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a potential drug molecule.
The first step in molecular docking is the identification of the binding pocket on the target receptor. biointerfaceresearch.com This is typically a cavity or groove on the protein's surface where the ligand can fit. For this compound, docking studies would involve placing the molecule into the binding site of a hypothetical target protein.
The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function for each pose to estimate the binding affinity. The results reveal the most likely binding mode and highlight the key amino acid residues in the receptor that interact with the ligand. mdpi.com For this compound, these interactions could include hydrogen bonds between the piperazine's NH group or the carbonyl oxygen and polar amino acid residues, as well as hydrophobic interactions between the cyclohexyl ring and nonpolar residues in the binding pocket. The identification of these key residues is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective ligands.
Prediction of Binding Affinities and Modes
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding modes of this compound derivatives and estimating their binding affinities.
Research on various piperazine derivatives has demonstrated the utility of docking studies in understanding their mechanism of action. For instance, in studies of benzhydryl piperazine analogs targeting the cannabinoid CB1 receptor, docking simulations revealed key interactions within an aromatic microdomain of the receptor. nih.gov These interactions include aromatic T-stacking with specific fluorine and tryptophan residues (F3.36 and W5.43) and additional hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov
Similarly, molecular modeling of piperazine derivatives binding to the µ-opioid receptor helped develop a pharmacodynamic model. nih.gov This model suggests that binding affinity is enhanced by the presence of hydrocarbon fragments on the piperazine ring that can engage with hydrophobic pockets on the receptor. nih.gov It also highlights the importance of the orientation of side chains to avoid steric clashes and the potential for forming hydrogen bonds with the receptor. nih.gov
In the context of anticancer research, docking studies of phenylpiperazine derivatives have been used to visualize their interaction with DNA and topoisomerase IIα. mdpi.com These studies confirmed a groove-binding mechanism and identified specific hydrogen bonds with amino acid residues like aspartic acid, leading to the formation of stable complexes. mdpi.com Such detailed interaction mapping is fundamental for predicting the binding affinity and guiding the design of more potent inhibitors. Structure-based molecular modeling has also been effectively employed to understand how the linker chemistry of 1-benzhydryl piperazine-based inhibitors influences their potency against histone deacetylases (HDACs). nih.gov
Interactive Table: Examples of Predicted Binding Interactions for Piperazine Derivatives
| Target Receptor | Piperazine Derivative Class | Key Predicted Interactions | Reference |
|---|---|---|---|
| Cannabinoid CB1 Receptor | Benzhydryl piperazine analogs | Aromatic T-stacking, hydrophobic interactions | nih.gov |
| µ-Opioid Receptor | N-propionyl piperazine derivatives | Hydrophobic interactions, hydrogen bond acceptance | nih.gov |
| DNA-Topo IIα Complex | Phenylpiperazine derivatives | Groove binding, hydrogen bonds with ASP residues | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the conformational stability of the predicted ligand-receptor complexes over time. MD simulations provide a dynamic view of the molecular system, allowing for the sampling of different conformations and evaluating the stability of the binding pose.
The primary goal of MD simulations in this context is to investigate whether the ligand remains stably bound within the receptor's active site. mdpi.com This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. mdpi.compolyu.edu.hk A stable RMSD trajectory, where fluctuations remain minimal after an initial equilibration period, suggests a stable binding mode. polyu.edu.hk
For example, MD simulations performed on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed that the ligand-protein complexes generally reached equilibration within the first 10 nanoseconds (ns) and remained stable for the entire 100 ns simulation. polyu.edu.hk The RMSD plots from such studies are critical for confirming the stability of the docked poses, although minor perturbations or deviations can indicate regions of flexibility or slight instability for certain derivatives. polyu.edu.hk Similarly, MD simulations were used to evaluate the stability of potent inhibitors based on 1-(4-chlorobenzhydryl) piperazine, helping to identify the most stable candidates for further development. researchgate.net The analysis often involves using snapshots from the stabilized portion of the MD trajectory for further calculations, such as binding free energy estimations using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com
Interactive Table: Summary of MD Simulation Applications for Piperazine Derivatives
| Studied System | Simulation Duration | Key Finding | Reference |
|---|---|---|---|
| Piperazine-linked naphthalimide derivatives | 100 ns | Ligand-protein complexes showed good stability after initial equilibration (10 ns) | polyu.edu.hk |
| 1-(4-chlorobenzhydryl) piperazine derivatives | Not Specified | Confirmed the stability of potent inhibitors against target proteins | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov This methodology is founded on the principle that similar structures tend to exhibit similar biological properties. nih.gov For derivatives of this compound, QSAR is a powerful tool for predicting the activity of novel compounds and identifying the key molecular features that govern their efficacy.
The development of a QSAR model begins with a dataset of compounds, in this case, a series of this compound derivatives, for which the biological activity (e.g., inhibitory concentration IC₅₀) has been experimentally determined. Various molecular descriptors are then calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or Multiple Non-Linear Regression (MNLR), a mathematical equation is generated that best describes the relationship between the descriptors and the observed activity. mdpi.com
These models serve as effective screening tools. nih.gov For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors successfully developed predictive models that could identify key molecular features responsible for their inhibitory effect. mdpi.com Similarly, QSAR models have been developed for other classes of compounds, demonstrating their utility in predicting the affinity of new ligands and guiding the synthesis of more potent analogues. nih.gov
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and can be categorized as electronic, steric, topological, or physicochemical. mdpi.comnih.gov In a study of piperazine derivatives, key descriptors found to be significantly correlated with biological activity included:
Electronic Descriptors: Lowest unoccupied molecular orbital energy (E-LUMO), electrophilicity index (ω). mdpi.com
Physicochemical Descriptors: Molar refractivity (MR), aqueous solubility (Log S). mdpi.com
Topological Descriptors: Topological polar surface area (PSA). mdpi.com
Steric/Geometrical Descriptors: Refractive index (n). mdpi.com
Once a model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. Common validation techniques include internal validation using cross-validation (leave-one-out or leave-many-out), which yields a cross-validation coefficient (R²CV or q²). External validation is also performed by using the model to predict the activity of a set of compounds (a test set) that was not used in the model's development. mdpi.com The predictive ability is often assessed by the squared correlation coefficient (R²) between the predicted and actual activities for the test set. mdpi.comnih.gov Y-randomization tests are also conducted to eliminate the possibility of chance correlations. mdpi.com
Interactive Table: Common Descriptors in QSAR Studies of Piperazine Derivatives
| Descriptor Category | Example Descriptor | Description | Reference |
|---|---|---|---|
| Electronic | Lowest Unoccupied Molecular Orbital Energy (E-LUMO) | Relates to the molecule's ability to accept electrons. | mdpi.com |
| Steric / Physicochemical | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | mdpi.com |
| Physicochemical | Aqueous Solubility (Log S) | Predicts the solubility of the compound in water. | mdpi.com |
| Topological | Polar Surface Area (PSA) | Correlates with passive molecular transport through membranes. | mdpi.com |
| Electrostatic | Electrostatic Fields | Used in 3D-QSAR to map charge distributions. | nih.gov |
Biological Activity and Pharmacological Investigations of 1 Cyclohexylcarbonyl Piperazine Derivatives
Assessment of Central Nervous System (CNS) Activity
Derivatives of 1-(Cyclohexylcarbonyl)piperazine have been a subject of interest in neuropharmacology due to their potential to modulate the central nervous system. nih.govnih.govcuestionesdefisioterapia.com The piperazine (B1678402) moiety is a common structural feature in many centrally acting drugs, contributing to their ability to interact with various neurotransmitter receptors. nih.govijrrjournal.com
Receptor Binding Studies (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)
Research has shown that certain this compound derivatives exhibit significant binding affinity for various receptors in the central nervous system, including serotonin (5-HT) and dopamine receptors. nih.govsemanticscholar.org These receptors are crucial in regulating mood, cognition, and motor functions.
Specifically, some derivatives have demonstrated high affinity for sigma (σ) receptors. nih.govresearchgate.net For instance, a series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines were found to have high affinities for both σ₁ and σ₂ receptors. nih.govresearchgate.net One notable compound from this series, cis-11, displayed Ki values of 0.26 nM for σ₁ receptors and 7.92 nM for σ₂ receptors. researchgate.net
Furthermore, studies on various piperazine derivatives have highlighted their interaction with serotonin receptors. For example, certain arylpiperazine derivatives have been identified as potent ligands for 5-HT1A receptors. nih.govnih.gov In one study, a newly synthesized piperazine derivative, compound 6a, showed a high affinity for the 5-HT1A receptor with a Ki value of 1.28 nM. nih.gov Other research has explored the dual-targeting capabilities of piperazine derivatives, with some compounds showing affinity for both serotonin and dopamine receptors, which is a desirable profile for antipsychotic medications. nih.gov For instance, compounds with an indazole and piperazine scaffold have been evaluated for their binding to D2, 5-HT1A, and 5-HT2A receptors. nih.gov
The interaction of these derivatives with dopamine receptors has also been a focus of investigation. The D2 receptor, in particular, is a key target for antipsychotic drugs. nih.gov Molecular modeling studies have shown that the phenyl group attached to the piperazine moiety can engage in π–π stacking interactions with specific amino acid residues within the D2 receptor binding pocket. nih.gov
The following table summarizes the binding affinities of selected this compound derivatives for various CNS receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| cis-11 | σ₁ | 0.26 researchgate.net |
| cis-11 | σ₂ | 7.92 researchgate.net |
| Compound 6a | 5-HT1A | 1.28 nih.gov |
| Compound 12 | α-ARs | < 100 mdpi.com |
| Compound 13 | 5-HT1A/α-ARs | < 100 mdpi.com |
| Compound 14 | α-ARs | 11.9 mdpi.com |
Functional Assays for Receptor Agonism/Antagonism
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). For this compound derivatives, these assays have revealed a range of functional activities.
In the context of σ₂ receptors, which are implicated in cell proliferation and cancer, some cyclohexylpiperazine derivatives have been characterized as agonists. nih.govnih.gov The σ₂ agonist activity of these compounds is linked to their ability to induce cell death, often through caspase-dependent apoptosis. nih.gov For instance, the cyclohexylpiperazine derivative PB28, a mixed σ₂ agonist/σ₁ antagonist, has been shown to inhibit cell growth. nih.gov Functional assays such as cell viability and caspase-3 activity assays are used to categorize σ₂ ligands as agonists, partial agonists, or antagonists based on their cytotoxic effects relative to a standard agonist like siramesine. nih.gov
Regarding serotonin receptors, functional studies have been conducted to assess the agonist or antagonist properties of piperazine derivatives. For example, some compounds have been evaluated for their ability to modulate serotonin levels in the brain, with one study showing that compound 6a significantly increased 5-HT levels, suggesting an agonist-like effect. nih.gov In another study, a series of perhydroquinoxalines, which incorporate a cyclohexane (B81311) and piperazine structure, were evaluated for their activity at κ-opioid receptors. One compound, 13b, was identified as a partial agonist in a [³⁵S]GTPγS-binding assay. nih.gov
The following table provides an overview of the functional activity of selected this compound derivatives.
| Compound | Receptor | Functional Activity |
| cis-11 | σ₂ | Agonist nih.gov |
| PB28 | σ₂ | Agonist nih.gov |
| PB28 | σ₁ | Antagonist nih.gov |
| Compound 6a | 5-HT1A | Agonist-like (increases 5-HT levels) nih.gov |
| Compound 13b | κ-opioid | Partial Agonist nih.gov |
Antimicrobial Potential (Antibacterial, Antifungal)
Piperazine and its derivatives have been recognized for their broad-spectrum antimicrobial properties. nih.govnih.govontosight.airesearchgate.net
In Vitro Antimicrobial Susceptibility Testing
In vitro studies have demonstrated the efficacy of various piperazine derivatives against a range of pathogenic bacteria and fungi. ijcmas.comsci-hub.se
Antibacterial Activity: Several studies have reported the antibacterial activity of piperazine derivatives against both Gram-positive and Gram-negative bacteria. ijcmas.comsci-hub.se For instance, newly synthesized piperazine compounds have shown inhibitory effects against strains like Escherichia coli, Klebsiella pneumoniae, Shigella flexneri, and Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com
In one study, a series of piperazine derivatives were screened, and compounds RL-308, RL-327, and RL-328 exhibited potent bactericidal activities. ijcmas.com The Minimum Inhibitory Concentration (MIC) of RL-308 was found to be particularly effective against Shigella flexneri at a concentration of 2 µg/mL. ijcmas.com Another study synthesized ciprofloxacin (B1669076) hybrids with piperazine derivatives, which showed significant growth inhibition against both standard and resistant bacterial strains, with MIC values ranging from 0.5 to 32 µg/mL. sci-hub.se
Antifungal Activity: Some piperazine derivatives have also displayed promising antifungal activity. nih.gov For example, pyrimidine-incorporated piperazine derivatives were tested against various fungi, and compounds 4a, 4d, 4e, 5c, and 5e showed significant antifungal activity at a concentration of 40 μg/ml. nih.gov Another study highlighted a multifunctionalized piperazine polymer that was effective against Candida albicans. nih.gov
The following table presents the in vitro antimicrobial activity of selected piperazine derivatives.
| Compound/Derivative | Microorganism | Activity/MIC |
| RL-308 | Shigella flexneri | MIC: 2 µg/mL ijcmas.com |
| RL-308 | S. aureus | MIC: 4 µg/mL ijcmas.com |
| RL-308 | MRSA | MIC: 16 µg/mL ijcmas.com |
| Ciprofloxacin hybrid 14b | Standard & Resistant Bacteria | MIC range: 0.5-32 µg/mL sci-hub.se |
| Ciprofloxacin hybrid 16a | Standard & Resistant Bacteria | MIC range: 0.5-32 µg/mL sci-hub.se |
| Compound 4a | Fungi | Significant activity at 40 µg/mL nih.gov |
| Compound 4d | Fungi | Significant activity at 40 µg/mL nih.gov |
| Compound 5c | Fungi | Significant activity at 40 µg/mL nih.gov |
Mechanisms of Antimicrobial Action
The antimicrobial action of piperazine derivatives is believed to involve multiple mechanisms. One proposed mechanism is the disruption of the microbial cell membrane. nih.gov The piperazine moiety, often being positively charged, can interact electrostatically with the negatively charged components of the bacterial cell wall, leading to membrane damage and leakage of intracellular contents. nih.gov
Another mechanism involves the inhibition of essential enzymes. For example, ciprofloxacin-piperazine hybrids are thought to target DNA gyrase, an enzyme crucial for bacterial DNA replication. sci-hub.se In the case of anthelmintic action, piperazine acts as a GABA receptor agonist, causing hyperpolarization of the parasite's muscle cells and leading to flaccid paralysis. drugbank.com This allows the host to expel the paralyzed worm. drugbank.com
Anticancer Activity
The potential of this compound derivatives as anticancer agents has been an active area of research. ijpsr.comresearchgate.net
Several studies have demonstrated the antiproliferative effects of these compounds against various cancer cell lines. nih.govnih.gov The anticancer activity is often linked to their interaction with sigma (σ) receptors, which are overexpressed in many types of tumors. nih.govnih.gov
For example, 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, which are high-affinity σ receptor ligands, have shown σ₂ receptor agonist antiproliferative activity. nih.gov The compound cis-11 from this series demonstrated significant cell death in a P-glycoprotein-overexpressing tumor cell line, both alone and in combination with doxorubicin. nih.govresearchgate.net When administered alone at 50 μM, cis-11 caused 50% cell death. researchgate.net
Another cyclohexylpiperazine derivative, PB28, which acts as a σ₂ agonist and σ₁ antagonist, has been shown to inhibit the growth of human breast cancer cell lines (MCF7 and MCF7 ADR). nih.gov PB28 inhibited cell growth with an IC₅₀ in the nanomolar range and induced caspase-independent apoptosis. nih.gov
Furthermore, some piperazine amide derivatives have shown promising cytotoxic effects. ijpsr.com A novel 4-(benzo nih.govresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative exhibited significant cytotoxicity against the MDA-MB-231 human breast cancer cell line with an IC₅₀ value of 11.3 µM. ijpsr.com This compound was found to induce apoptosis and block the cell cycle at the G0/G1 phase. ijpsr.com
The following table summarizes the anticancer activity of selected this compound derivatives.
| Compound | Cancer Cell Line | Activity/IC₅₀ |
| cis-11 | P-gp overexpressing tumor cells | 50% cell death at 50 µM researchgate.net |
| PB28 | MCF7, MCF7 ADR (Breast Cancer) | IC₅₀ in the nanomolar range nih.gov |
| 4-(benzo nih.govresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast Cancer) | IC₅₀: 11.3 µM ijpsr.com |
In Vitro Cytotoxicity Assays against Cancer Cell Lines
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines in laboratory settings. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The cytotoxic activity was assessed using the sulphorhodamine B (SRB) assay.
The synthesized compounds exhibited significant cell growth inhibitory activity across multiple cancer cell lines, including those from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) tissues. The cytotoxic effects of these compounds were observed at micromolar concentrations. For instance, time-dependent cytotoxicity analysis of one of the compounds indicated its long-term stability and sustained activity in situ.
Table 1: Cytotoxic Activity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives on Selected Cancer Cell Lines
| Cell Line | Cancer Type | Cytotoxic Effect |
|---|---|---|
| HUH7 | Liver | Significant |
| HCT116 | Colon | Significant |
| MCF7 | Breast | Significant |
| FOCUS | Liver | Significant |
| MAHLAVU | Liver | Significant |
| HEPG2 | Liver | Significant |
| HEP3B | Liver | Significant |
| BT20 | Breast | Significant |
| T47D | Breast | Significant |
| CAMA-1 | Breast | Significant |
| KATO-3 | Gastric | Significant |
| MFE-296 | Endometrial | Significant |
Cellular Imaging Studies of Cellular Uptake and Localization
To understand the mechanism of action of this compound derivatives at a subcellular level, cellular imaging studies have been conducted. These studies often involve tagging the compounds with fluorescent markers to visualize their uptake and distribution within cancer cells.
In one such study, fluorescent derivatives of a potent sigma-2 (σ2) receptor ligand, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), were synthesized. These fluorescent probes, bearing NBD or dansyl tags, allowed for the investigation of their cellular uptake and localization in pancreatic tumor cells.
The uptake of the NBD-bearing compound was evaluated by flow cytometry, which revealed that the process is partially mediated by endocytosis. Confocal microscopy was employed to determine the subcellular localization of this fluorescent derivative. The study found that the compound predominantly accumulated in the endoplasmic reticulum and lysosomes of the pancreatic tumor cells. Furthermore, the uptake of the compound was observed to be higher in proliferating cells, supporting the role of σ2 receptors as markers of cell proliferation.
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key area of pharmacological research, with implications for various therapeutic applications.
While extensive research has been conducted on various piperazine derivatives as enzyme inhibitors, specific data on the inhibitory activity of this compound derivatives against α-amylase and urease are not extensively documented in publicly available literature. However, the broader class of piperazine-containing compounds has shown potential in this area. For example, phenylsulfonyl piperazine derivatives have been investigated as α-amylase inhibitors, with some compounds showing significant inhibitory potential. nih.gov Similarly, pyridylpiperazine-based carbodithioates have been identified as potent urease inhibitors. researchgate.net These findings suggest that the this compound scaffold could be a promising candidate for developing inhibitors of these enzymes, warranting further investigation.
The elucidation of inhibition kinetics is crucial for understanding the mechanism by which a compound inhibits an enzyme. This typically involves determining kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i). Lineweaver-Burk plots are commonly used to visualize the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Anti-inflammatory and Antioxidant Properties
Several studies have explored the anti-inflammatory and antioxidant potential of piperazine derivatives, suggesting that the this compound scaffold may also possess these properties.
The anti-inflammatory activity of piperazine derivatives has been evaluated in various in vivo models, such as the carrageenan-induced paw edema test. jmbfs.orgresearchgate.net For example, a study on piperazine derivatives containing a 1,4-benzodioxan moiety demonstrated significant anti-inflammatory activities in a para-xylene-induced mouse ear-swelling model. nih.govnih.gov Another study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), showed a reduction in paw edema and levels of pro-inflammatory cytokines like TNF-α and IL-1β. jmbfs.org
The antioxidant properties of piperazine derivatives have been assessed through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing ability of plasma (FRAP) assay. ufg.brnih.govnih.gov A study on 1-(phenoxyethyl)-piperazine derivatives revealed that certain compounds increased superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. nih.gov Another derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), also exhibited antioxidant activity in both electroanalytical and DPPH assays. nih.gov These findings suggest that the this compound core could be a valuable template for developing new anti-inflammatory and antioxidant agents.
Investigation of Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive)
The pharmacological profile of this compound derivatives extends to other potential therapeutic areas, including anticonvulsant and antihypertensive activities.
The anticonvulsant potential of piperazine derivatives has been investigated in various animal models of epilepsy. Studies on dicarboxylic piperazine derivatives, such as 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have shown protection against seizures induced by loud sound in DBA/2 mice. nih.gov These compounds act as potent antagonists of the kainate receptor. Other 1,4-substituted piperazine derivatives have been evaluated in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) assays, with some showing moderate to good anticonvulsant activity. nih.gov
In the realm of cardiovascular research, piperazine derivatives have been studied for their antihypertensive effects. Piperazine ferulate, for instance, has been shown to exert an antihypertensive effect and improve endothelial function in vitro and in vivo through the activation of endothelial nitric oxide synthase. nih.gov While specific studies on the antihypertensive properties of this compound are limited, the broader evidence from related piperazine compounds suggests this as a promising area for future research.
Applications and Future Directions in Research
Role of 1-(Cyclohexylcarbonyl)piperazine as a Scaffold in Drug Discovery
The piperazine (B1678402) ring, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide range of biologically active compounds and its ability to interact with multiple, diverse biological targets. nih.govnih.gov The physicochemical properties of the piperazine moiety, such as its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. nih.govresearchgate.net The addition of the cyclohexylcarbonyl group to the piperazine core provides a lipophilic handle that can influence the molecule's binding affinity and metabolic stability.
In the initial phases of drug discovery, the goal is to identify "lead compounds"—molecules that exhibit a desired biological activity. researchgate.net The this compound structure can serve as a starting point or a building block for creating libraries of diverse compounds for high-throughput screening.
Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure to enhance desired properties such as potency, selectivity, and metabolic stability, while minimizing undesirable effects. researchgate.netnih.gov The piperazine scaffold is highly amenable to such modifications. For instance, the second nitrogen atom of the piperazine ring in this compound is available for substitution, allowing for the introduction of various chemical groups to fine-tune the molecule's interaction with its biological target. researchgate.net Computational methods, such as free energy perturbation (FEP) calculations, can be used to predict how these structural changes will affect binding affinity, thereby guiding the optimization process more efficiently. nih.gov
The development of targeted therapeutics, which are drugs designed to interact with a specific biological molecule like an enzyme or receptor, is a cornerstone of modern medicine. The flexible nature of the piperazine scaffold makes it ideal for this purpose. nih.gov By attaching different functional groups to the piperazine ring, medicinal chemists can orient the molecule to fit precisely into the binding site of a target protein. nih.govresearchgate.net
The piperazine nucleus has been successfully incorporated into drugs targeting a vast array of conditions, including cancer, bacterial infections, and central nervous system disorders. nih.govnih.govresearchgate.net The structure of this compound itself, combining a rigid cyclic carbonyl component with the flexible piperazine linker, provides a versatile framework. This allows for the exploration of structure-activity relationships (SAR), which are critical for designing potent and selective therapeutic agents. researchgate.net Modifications to either the cyclohexyl ring or at the unsubstituted piperazine nitrogen can be systematically explored to optimize interactions with the intended biological target. nih.gov
Emerging Research Areas and Unexplored Therapeutic Potential
The piperazine ring is a significant heterocyclic moiety in the rational design of new drugs and is found in numerous therapeutic agents. nih.govnih.gov Its structural versatility and physicochemical properties make it a valuable scaffold for developing molecules that can interact with various biological targets. nih.gov Consequently, derivatives of this compound represent a promising frontier for discovering novel therapeutic agents.
Emerging research has highlighted several areas where piperazine derivatives show significant potential:
Anticancer Agents: Novel cyclohexylpiperazine derivatives have been developed as ligands for sigma (σ) receptors and human Δ(8)-Δ(7) sterol isomerase (HSI), which are involved in cancer cell proliferation. nih.gov These compounds have demonstrated antiproliferative activity and, crucially, the ability to inhibit P-glycoprotein (P-gp), a key factor in multidrug resistance in cancer. nih.gov One such derivative, when combined with doxorubicin, significantly increased cell death in a tumor cell line that overexpresses P-gp, showcasing its potential to overcome treatment resistance. nih.gov The incorporation of an acyl piperazine moiety into certain natural products has also been shown to significantly enhance their antitumor bioactivities. nih.gov
Radioprotective Agents: A highly novel area of research involves the development of piperazine derivatives as radiation countermeasures. rsc.org Building on previous studies, second-generation derivatives of 1-(2-hydroxyethyl)piperazine have been systematically designed and synthesized. rsc.org These new compounds have shown enhanced radioprotective efficacy and reduced toxicity compared to existing agents, demonstrating significant protective effects in hematopoietic models in vitro. rsc.org This suggests the potential for developing piperazine-based compounds to protect healthy tissues during radiation therapy or in cases of radiation exposure.
Central Nervous System (CNS) Disorders: The piperazine scaffold has a long history in the development of drugs for CNS disorders. nih.gov It is a core component of medications for antipsychotic, antidepressant, and anxiolytic applications. nih.gov The versatility of the piperazine ring allows for modifications that can fine-tune a molecule's activity on various receptors and enzymes within the central nervous system. ontosight.ai
Antiviral Activity: The piperazine moiety is present in several antiviral drugs. researchgate.net Inspired by this, recent research has focused on designing and synthesizing new piperazine-based compounds as potential inhibitors of viral enzymes, such as the SARS-CoV-2 protease. researchgate.net This line of inquiry aims to develop new antiviral therapies by leveraging the established utility of the piperazine scaffold. researchgate.net
The unexplored therapeutic potential of this compound lies in its capacity to serve as a foundational structure for new drug candidates. The wide range of biological activities associated with piperazine-containing molecules—including anticancer, anti-inflammatory, antiviral, and CNS-related effects—suggests that systematic modification of the this compound structure could lead to the discovery of novel and potent therapeutic agents. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-(Cyclohexylcarbonyl)piperazine, and how are intermediates characterized?
The synthesis typically involves coupling cyclohexanecarbonyl chloride with piperazine derivatives. Key steps include:
- Nucleophilic substitution : Reacting piperazine with cyclohexanecarbonyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane (DCM) .
- Purification : Intermediate products are isolated via recrystallization or flash chromatography. For example, crystallization with diethyl ether is effective for removing unreacted starting materials .
- Characterization : High-resolution mass spectrometry (HRMS) and ¹H NMR (δ 1.2–2.1 ppm for cyclohexyl protons; δ 3.4–3.8 ppm for piperazine protons) validate structural integrity .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexyl vs. piperazine signals) and confirms substitution patterns .
- HRMS : Validates molecular weight (e.g., C₁₁H₂₀N₂O, MW 196.29) and isotopic distribution .
- Melting Point Analysis : Detects impurities; deviations >2°C from literature values suggest contamination .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) at the cyclohexyl moiety improves receptor binding affinity. For example, 1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine shows enhanced selectivity for serotonin receptors .
- Hybridization : Conjugating with benzodioxane fragments (e.g., via chloroacetyl groups) broadens pharmacological profiles .
Q. What methodologies are used to resolve contradictions in spectroscopic data for novel piperazine derivatives?
- Multi-Technique Validation : Cross-verify NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .
- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
- Batch Consistency : Replicate synthesis under controlled conditions to isolate batch-specific impurities .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at the piperazine nitrogen) using molecular docking .
- Bioisosteric Replacement : Substitute cyclohexyl with adamantyl groups to enhance lipophilicity and blood-brain barrier penetration .
- In Silico Screening : Prioritize derivatives with favorable ADMET profiles (e.g., low CYP inhibition) .
Q. What experimental designs mitigate metabolic instability in piperazine-based compounds?
- Pro-drug Strategies : Mask polar groups (e.g., hydroxylation-prone sites) with acetyl or benzoyl protectors .
- In Vitro Microsomal Assays : Use liver microsomes to identify metabolic hotspots and guide structural tweaks .
Q. How do crystallographic studies inform the solid-state stability of this compound derivatives?
- Single-Crystal X-ray Diffraction : Resolve conformational flexibility (e.g., chair vs. boat cyclohexane) and intermolecular interactions (e.g., hydrogen-bonding networks) .
- Polymorph Screening : Assess stability under humidity/temperature stress via PXRD and DSC .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing this compound analogs?
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
